![molecular formula C11H24N2 B13886926 1-[1-(2-Methylpropyl)piperidin-2-yl]ethanamine](/img/structure/B13886926.png)
1-[1-(2-Methylpropyl)piperidin-2-yl]ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(2-Methylpropyl)piperidin-2-yl]ethanamine is a chemical compound with the molecular formula C11H24N2. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their diverse biological activities and applications .
Méthodes De Préparation
The synthesis of 1-[1-(2-Methylpropyl)piperidin-2-yl]ethanamine involves several steps. One common method is the reaction of 2-methylpropylamine with piperidine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods often involve large-scale reactors and continuous flow processes to maximize yield and efficiency .
Analyse Des Réactions Chimiques
1-[1-(2-Methylpropyl)piperidin-2-yl]ethanamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide. The major product formed is the corresponding ketone or aldehyde.
Reduction: Reduction reactions typically use reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of the corresponding alcohol.
Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Applications De Recherche Scientifique
1-[1-(2-Methylpropyl)piperidin-2-yl]ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a ligand in biochemical assays to study receptor-ligand interactions.
Medicine: This compound is investigated for its potential therapeutic effects, including its role in drug development for various diseases.
Mécanisme D'action
The mechanism of action of 1-[1-(2-Methylpropyl)piperidin-2-yl]ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. This interaction can lead to various physiological effects, depending on the target and pathway involved .
Comparaison Avec Des Composés Similaires
1-[1-(2-Methylpropyl)piperidin-2-yl]ethanamine can be compared with other piperidine derivatives, such as:
Piperidine: The parent compound, which lacks the 2-methylpropyl and ethanamine groups.
1-(2-Methylpropyl)piperidine: Similar structure but without the ethanamine group.
2-(1-Isobutylpiperidin-2-yl)ethanamine: A closely related compound with slight structural differences.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H24N2 |
|---|---|
Poids moléculaire |
184.32 g/mol |
Nom IUPAC |
1-[1-(2-methylpropyl)piperidin-2-yl]ethanamine |
InChI |
InChI=1S/C11H24N2/c1-9(2)8-13-7-5-4-6-11(13)10(3)12/h9-11H,4-8,12H2,1-3H3 |
Clé InChI |
IXPMYEBFWIGUJC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN1CCCCC1C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Tert-butyl-[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B13886843.png)
![3-Iodo-7-(2-methyl-1,2,4-triazol-3-yl)imidazo[1,2-a]pyridine](/img/structure/B13886844.png)
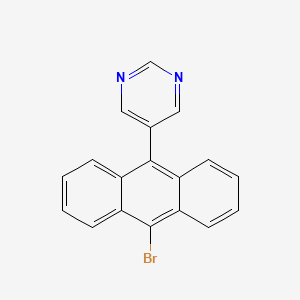
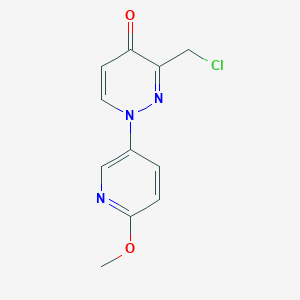
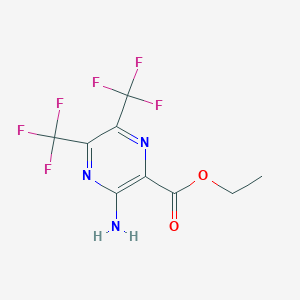
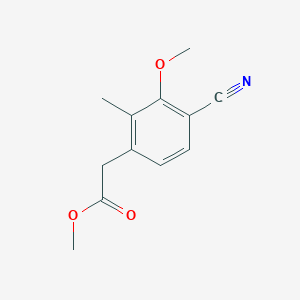
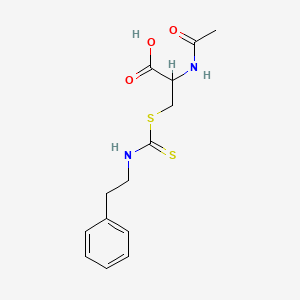
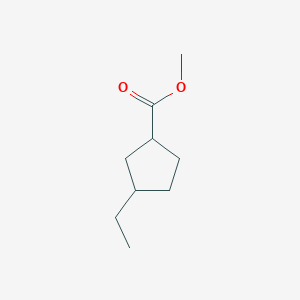

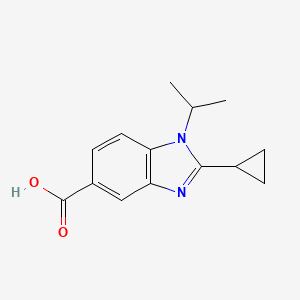
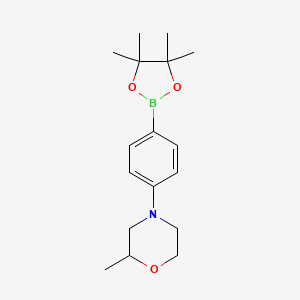
![2-[(4-Bromobenzenesulfonyl)methyl]oxirane](/img/structure/B13886935.png)
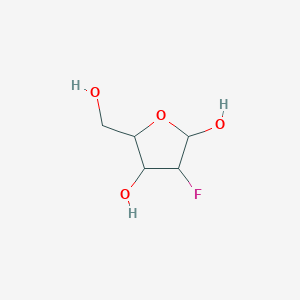
![4-(Methylthio)benzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B13886947.png)
